(Z)-2-Bromo-3-methyl-2-butenedioic acid
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Overview
Description
(Z)-2-Bromo-3-methyl-2-butenedioic acid is an organic compound with a unique structure that includes a bromine atom and a double bond in the Z-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Bromo-3-methyl-2-butenedioic acid typically involves the bromination of 3-methyl-2-butenedioic acid. This can be achieved through the addition of bromine to the double bond under controlled conditions to ensure the Z-configuration is maintained. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Bromo-3-methyl-2-butenedioic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Addition Reactions: The double bond can participate in addition reactions with electrophiles, such as hydrogen halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Addition: Hydrogen halides (HCl, HBr) in the presence of a solvent like acetic acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Addition: Formation of haloalkanes.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
Chemistry
(Z)-2-Bromo-3-methyl-2-butenedioic acid is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals. Its reactivity makes it a valuable building block for constructing various chemical entities.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving halogenated substrates. It serves as a model compound to understand the mechanisms of halogenation and dehalogenation in biological systems
Properties
CAS No. |
23366-89-4 |
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Molecular Formula |
C5H5BrO4 |
Molecular Weight |
208.99 g/mol |
IUPAC Name |
(Z)-2-bromo-3-methylbut-2-enedioic acid |
InChI |
InChI=1S/C5H5BrO4/c1-2(4(7)8)3(6)5(9)10/h1H3,(H,7,8)(H,9,10)/b3-2- |
InChI Key |
DCMFKPDKAXBPTN-IHWYPQMZSA-N |
Isomeric SMILES |
C/C(=C(\C(=O)O)/Br)/C(=O)O |
Canonical SMILES |
CC(=C(C(=O)O)Br)C(=O)O |
Origin of Product |
United States |
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